molecular formula C15H15ClN2O B4276673 N-(2-chloro-3-methylphenyl)-2-cyano-2-cyclopentylideneacetamide

N-(2-chloro-3-methylphenyl)-2-cyano-2-cyclopentylideneacetamide

Cat. No.: B4276673
M. Wt: 274.74 g/mol
InChI Key: HSSALZLQAVRGFF-UHFFFAOYSA-N
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Description

N-(2-chloro-3-methylphenyl)-2-cyano-2-cyclopentylideneacetamide is a synthetic organic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloro-3-methylphenyl)-2-cyano-2-cyclopentylideneacetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the reaction of 2-chloro-3-methylbenzaldehyde with cyclopentanone in the presence of a base to form the corresponding cyclopentylidene intermediate. This intermediate is then reacted with a cyanating agent, such as sodium cyanide, under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-chloro-3-methylphenyl)-2-cyano-2-cyclopentylideneacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-(2-chloro-3-methylphenyl)-2-cyano-2-cyclopentylideneacetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-chloro-3-methylphenyl)-2-cyano-2-cyclopentylideneacetamide involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or receptors, leading to alterations in biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorophenyl)-2-cyano-2-cyclopentylideneacetamide
  • N-(3-methylphenyl)-2-cyano-2-cyclopentylideneacetamide
  • N-(2-chloro-4-methylphenyl)-2-cyano-2-cyclopentylideneacetamide

Uniqueness

N-(2-chloro-3-methylphenyl)-2-cyano-2-cyclopentylideneacetamide is unique due to the specific positioning of the chloro and methyl groups on the phenyl ring, which can influence its reactivity and interactions with biological targets. This structural uniqueness can result in distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-(2-chloro-3-methylphenyl)-2-cyano-2-cyclopentylideneacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O/c1-10-5-4-8-13(14(10)16)18-15(19)12(9-17)11-6-2-3-7-11/h4-5,8H,2-3,6-7H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSSALZLQAVRGFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C(=C2CCCC2)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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